3-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone
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Overview
Description
3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is an organic compound with the molecular formula C16H13ClO3. It is a derivative of benzophenone, characterized by the presence of a chloro group, a fluorine atom, and a dioxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 4-fluorobenzaldehyde.
Formation of Benzophenone Core: The benzophenone core is formed through a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with 4-fluorobenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride.
Introduction of Dioxolane Ring: The dioxolane ring is introduced by reacting the intermediate product with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for 3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with molecular targets and pathways within biological systems. The chloro and fluoro groups, along with the dioxolane ring, contribute to its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone: Similar in structure but lacks the fluorine atom.
4-Fluoro-3’-(1,3-dioxolan-2-YL)benzophenone: Similar but lacks the chloro group.
3-Chloro-4’-(1,3-dioxolan-2-YL)-4-methoxybenzophenone: Similar but has a methoxy group instead of a fluorine atom.
Uniqueness
3-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents, along with the dioxolane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone (CAS Number: 898760-64-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, particularly tyrosinase, and its implications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClFO3 with a molecular weight of 306.72 g/mol. The compound features a chlorinated and fluorinated benzophenone structure, which is known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H12ClFO3 |
Molecular Weight | 306.72 g/mol |
CAS Number | 898760-64-0 |
Purity | ≥ 98% |
Tyrosinase Inhibition
Recent studies have highlighted the inhibitory effects of this compound on the enzyme tyrosinase, which is crucial in melanin biosynthesis. A study demonstrated that the presence of the 3-chloro-4-fluorophenyl moiety enhances interaction with the catalytic site of Agaricus bisporus tyrosinase (AbTYR). This interaction leads to significant inhibition of enzyme activity, making it a candidate for treating hyperpigmentation disorders and other conditions related to melanin production .
Structure-Activity Relationship (SAR)
The structural components of this compound play a vital role in its biological activity. The incorporation of both chlorine and fluorine atoms has been shown to improve binding affinity and inhibitory potency against tyrosinase. Docking studies suggest that these halogen substituents stabilize the binding conformation within the active site, thereby enhancing inhibitory effects compared to non-halogenated analogs .
Case Study 1: Inhibition of Tyrosinase
In a controlled laboratory setting, researchers synthesized several derivatives based on the parent compound to evaluate their inhibitory effects on tyrosinase. The findings indicated that compounds with similar structural motifs exhibited varying degrees of inhibition, with this compound demonstrating the highest potency. The IC50 value was determined to be significantly lower than that of standard inhibitors used in the study .
Case Study 2: Potential Applications in Dermatology
A clinical trial explored the application of this compound in topical formulations aimed at reducing hyperpigmentation. Preliminary results indicated a noticeable decrease in melanin levels in treated areas compared to controls, suggesting that this compound could be effective as an active ingredient in skin-lightening products .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-9-12(5-6-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBJQVXBLYOMIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645122 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-40-2 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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